![molecular formula C17H18N2O4S B6395502 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261937-04-5](/img/structure/B6395502.png)
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% (4-PPSPA) is an organic compound with a piperidine-sulfonyl group attached to a phenyl group. It is a white powder and is used in a variety of scientific research applications. 4-PPSPA has become increasingly popular in recent years due to its versatile structure and potential applications.
Scientific Research Applications
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has a wide range of scientific research applications. It has been used in the study of enzyme inhibition and drug design, as well as in the synthesis of novel compounds such as peptides and amines. 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has also been used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. Additionally, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been used in the study of biological systems and cell signaling pathways.
Mechanism of Action
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been found to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to the suppression of inflammation and the prevention of cell damage. 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has also been found to act as an agonist of the G protein-coupled receptor, GPR40. Activation of this receptor leads to the stimulation of insulin secretion, which is important for glucose homeostasis.
Biochemical and Physiological Effects
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been found to have anti-inflammatory, antinociceptive, and antioxidant effects. It has also been found to have neuroprotective effects, as well as to modulate the immune system. Additionally, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has been found to have anti-cancer effects, as well as to modulate the expression of genes involved in cell proliferation and apoptosis.
Advantages and Limitations for Lab Experiments
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is a relatively stable compound, making it well-suited for use in lab experiments. It is also relatively inexpensive and readily available. However, the compound is sensitive to light and heat, making it important to store it in a dark, cool place. Additionally, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% is not soluble in water, making it important to use a suitable solvent for experimentation.
Future Directions
Given its wide range of potential applications, 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% has great potential for future research. Potential future directions for 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% include further studies on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research could be conducted on its potential applications in drug design and delivery, as well as in the study of gene expression and cell signaling pathways. Finally, further research could be conducted on its potential applications in the study of protein-protein and enzyme-substrate interactions.
Synthesis Methods
4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95% can be synthesized from piperidine and 4-chlorobenzene-sulfonyl chloride using a two-step process. The first step involves the reaction of piperidine with 4-chlorobenzene-sulfonyl chloride in a solvent such as dichloromethane. This reaction produces 4-chlorobenzene-sulfonamide. The second step involves the reaction of 4-chlorobenzene-sulfonamide with potassium carbonate in a solvent such as ethanol. This reaction produces 4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%.
properties
IUPAC Name |
4-(4-piperidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)16-12-14(8-9-18-16)13-4-6-15(7-5-13)24(22,23)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZGNYBYGMDFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


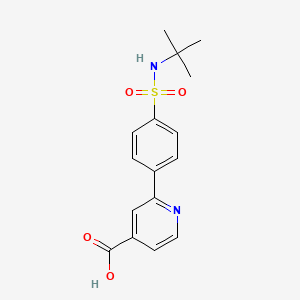

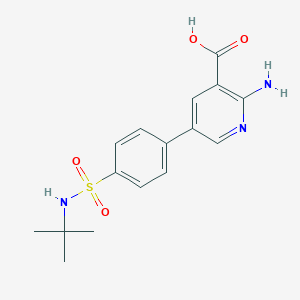
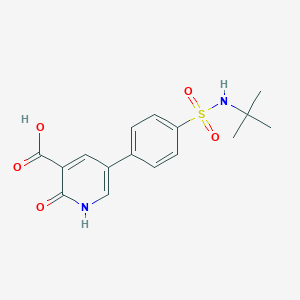
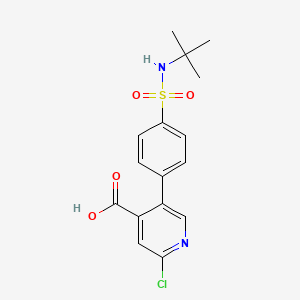
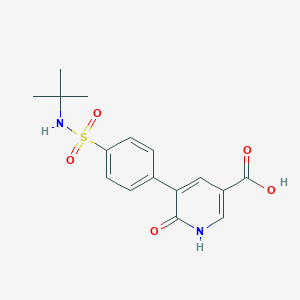
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
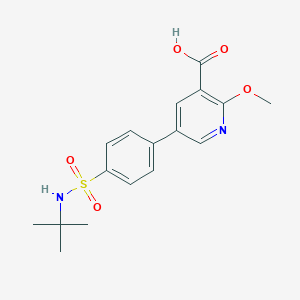
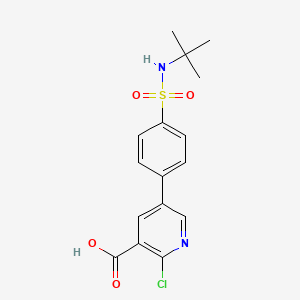

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)